molecular formula C20H23BrClNS B12627683 C20H23BrClNS

C20H23BrClNS

Cat. No.: B12627683
M. Wt: 424.8 g/mol
InChI Key: KGJDQJWNMJOQAU-LFMIJCLESA-M
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Description

The compound with the molecular formula C20H23BrClNS is a complex organic molecule that contains bromine, chlorine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H23BrClNS typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the bromine, chlorine, nitrogen, and sulfur atoms into the final structure. Common synthetic routes include:

    Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.

    Amination: Incorporation of nitrogen atoms via amination reactions.

    Sulfurization: Introduction of sulfur atoms through sulfurization reactions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

C20H23BrClNS: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

C20H23BrClNS: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C20H23BrClNS exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

C20H23BrClNS: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include:

    C20H23BrClNO: A compound with a similar structure but different functional groups.

    C20H23BrClNS2: A compound with an additional sulfur atom.

    C20H23BrClNP: A compound with a phosphorus atom instead of sulfur.

The uniqueness of This compound lies in its specific combination of bromine, chlorine, nitrogen, and sulfur atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23BrClNS

Molecular Weight

424.8 g/mol

IUPAC Name

[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]-ethyl-dimethylazanium;bromide

InChI

InChI=1S/C20H23ClNS.BrH/c1-4-22(2,3)13-7-9-16-17-8-5-6-10-19(17)23-20-12-11-15(21)14-18(16)20;/h5-6,8-12,14H,4,7,13H2,1-3H3;1H/q+1;/p-1/b16-9-;

InChI Key

KGJDQJWNMJOQAU-LFMIJCLESA-M

Isomeric SMILES

CC[N+](C)(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-]

Canonical SMILES

CC[N+](C)(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-]

Origin of Product

United States

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